Cas no 1269796-96-4 ((3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID)

(3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID 化学的及び物理的性質

名前と識別子

-

- (3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID

- Benzenepropanoic acid, β-amino-4-fluoro-3-hydroxy-, (βR)-

- (3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOICACID

- 1269796-96-4

- N14736

-

- インチ: 1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

- InChIKey: GXLWXXLLHDVLRR-SSDOTTSWSA-N

- SMILES: C(O)(=O)C[C@@H](N)C1=CC=C(F)C(O)=C1

計算された属性

- 精确分子量: 199.06447134g/mol

- 同位素质量: 199.06447134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2.2

- トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

- 密度みつど: 1.418±0.06 g/cm3(Predicted)

- Boiling Point: 374.8±42.0 °C(Predicted)

- 酸度系数(pKa): 3.67±0.10(Predicted)

(3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1794855-1g |

(3R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |

1269796-96-4 | 98% | 1g |

¥4313.00 | 2024-08-09 |

(3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID 関連文献

-

1. Book reviews

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

3. Book reviews

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

(3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACIDに関する追加情報

Introduction to (3R)-3-Amino-3-(4-Fluoro-3-Hydroxyphenyl)Propanoic Acid

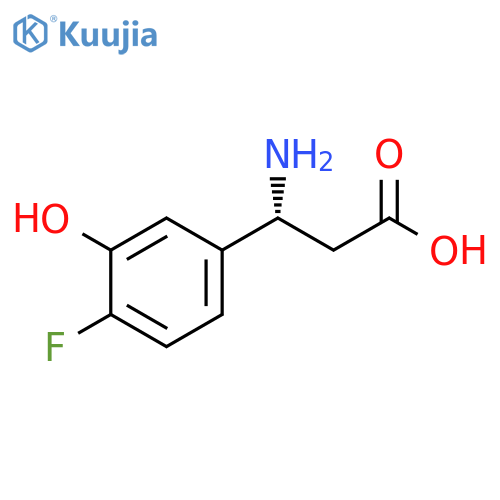

(3R)-3-Amino-3-(4-Fluoro-3-Hydroxyphenyl)Propanoic Acid, also known by its CAS registry number CAS No. 1269796-96-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring, all connected to a propanoic acid backbone. The stereochemistry at the chiral center (R configuration) plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of (3R)-3-Amino-3-(4-Fluoro-3-Hydroxyphenyl)Propanoic Acid involves multi-step organic reactions, often utilizing enantioselective methods to achieve the desired stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and scalable production of this compound, making it more accessible for research and potential therapeutic applications.

Research on this compound has focused on its potential as a lead molecule for drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that the compound exhibits promising antioxidant and anti-inflammatory properties, which are critical in mitigating oxidative stress—a key factor in neurodegenerative conditions.

In addition to its therapeutic potential, (3R)-3-Amino-3-(4-Fluoro-3-Hydroxyphenyl)Propanoic Acid has been explored for its role in modulating cellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. Recent findings suggest that this compound may act as a selective modulator of these pathways, offering new insights into its mechanism of action.

The compound's unique structure also makes it a valuable tool in chemical biology for studying protein-protein interactions and enzyme kinetics. Its ability to bind to specific receptors or enzymes with high affinity has been leveraged in various biochemical assays, contributing to our understanding of complex biological systems.

From an analytical standpoint, the characterization of CAS No. 1269796-96-4 has been enhanced by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity, ensuring the reliability of experimental results in research studies.

Looking ahead, ongoing research aims to further elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for evaluating its suitability as a drug candidate and optimizing its delivery for clinical applications.

In conclusion, (3R)-3-Amino-3-(4-Fluoro-3-Hydroxyphenyl)Propanoic Acid represents a compelling area of study with diverse applications across chemistry and biology. Its unique structural features and promising biological activities continue to drive innovative research, paving the way for potential breakthroughs in drug discovery and beyond.

1269796-96-4 ((3R)-3-AMINO-3-(4-FLUORO-3-HYDROXYPHENYL)PROPANOIC ACID) Related Products

- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)

- 35845-34-2(Ethyl-d5 Crotonate)

- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 53319-35-0(myo-Inositol)